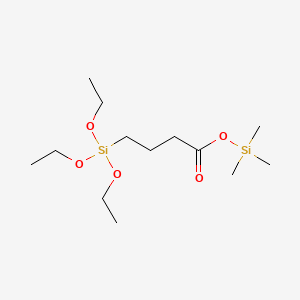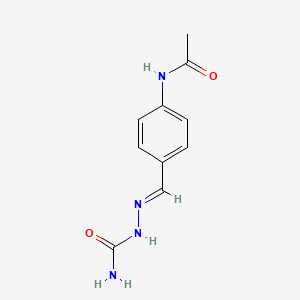
Acetanilide, semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETANILIDE,4-FORMYL-,SEMICARBAZONE: is an organic compound that belongs to the class of semicarbazones Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACETANILIDE,4-FORMYL-,SEMICARBAZONE typically involves the reaction of 4-formylacetanilide with semicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ACETANILIDE,4-FORMYL-,SEMICARBAZONE can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Applications De Recherche Scientifique
Chemistry: ACETANILIDE,4-FORMYL-,SEMICARBAZONE is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Its ability to form stable complexes with metal ions makes it useful in studying metal-ligand interactions .
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, ACETANILIDE,4-FORMYL-,SEMICARBAZONE is used in the production of dyes, pigments, and other fine chemicals. Its role as a stabilizer in various formulations is also being explored .
Mécanisme D'action
The mechanism of action of ACETANILIDE,4-FORMYL-,SEMICARBAZONE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-FORMYLACETANILIDE THIOSEMICARBAZONE: This compound is similar in structure but contains a thiosemicarbazone group instead of a semicarbazone group.
ACETANILIDE,4-FORMYL-,THIOSEMICARBAZONE: Another similar compound with a thiosemicarbazone group.
ACETANILIDE,4-FORMYL-,HYDRAZONE: This compound has a hydrazone group instead of a semicarbazone group.
Uniqueness: ACETANILIDE,4-FORMYL-,SEMICARBAZONE is unique due to its specific semicarbazone group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
22592-41-2 |
|---|---|
Formule moléculaire |
C10H12N4O2 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
N-[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+ |
Clé InChI |
IXHWJKQXJWEOJK-WUXMJOGZSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


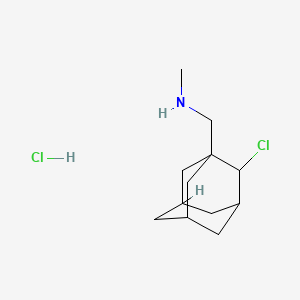

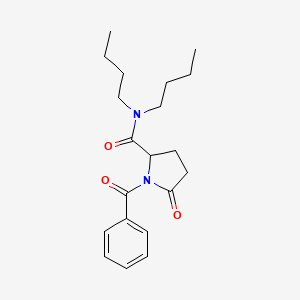
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
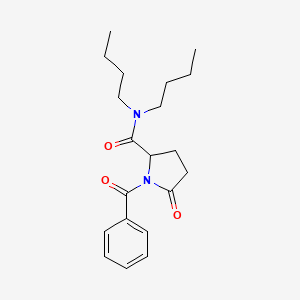
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
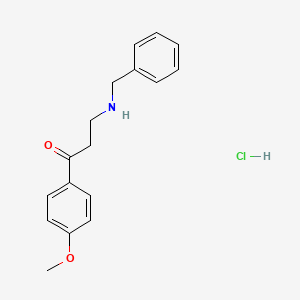

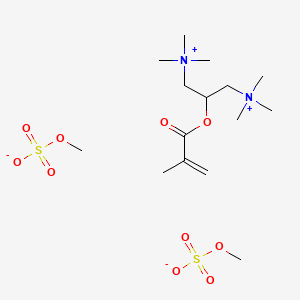
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
